molecular formula C18H15F2N3O2 B3007966 N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide CAS No. 1115871-38-9

N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide

Cat. No.: B3007966
CAS No.: 1115871-38-9
M. Wt: 343.334
InChI Key: QYAQYCZBYHBBGW-UHFFFAOYSA-N
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Description

N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H15F2N3O2 and its molecular weight is 343.334. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

The compound, while not directly mentioned, is structurally related to various heterocyclic synthesis efforts involving thiophene-2-carboxamide derivatives. Research has explored the synthesis of new antibiotic and antibacterial drugs using thiophene-2-carboxamide derivatives. These compounds exhibit significant potential as antibiotics against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of biological activity (G. Ahmed, 2007).

Anticonvulsant Properties and Hydrogen Bonding

Studies on anticonvulsant enaminones, which share functional groups with the specified compound, have demonstrated the importance of hydrogen bonding in their activity. These compounds show potential for developing new anticonvulsant medications, with detailed analysis of their crystal structures providing insights into their interactions and mechanisms of action (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).

Larvicidal Properties

Cyclopropylcarboxamide derivatives related to permethrin have been synthesized and evaluated for their larvicidal properties against mosquito larvae. This research indicates the potential for developing new compounds with enhanced larvicidal activity, contributing to the control of mosquito-borne diseases (W. Taylor, T. Hall, D. Vedres, 1998).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives have shown significant antibacterial and antifungal activities. The structural analysis of these compounds, including their molecular conformation and lack of significant intermolecular interactions, suggests a mechanism of action that could be harnessed for developing new antimicrobial agents (Vasu, K. Nirmala, A. R. Choudhury, S. Mohan, J. Saravanan, T. Narasimhamurthy, 2003).

Organocatalyzed Synthesis

Research into organocatalyzed aqueous conditions for synthesizing thiophene derivatives highlights innovative approaches to chemical synthesis. These methods allow for efficient, environmentally friendly synthesis of thiophene derivatives, including carboxamide variants, opening new avenues for drug development and other applications (M. S. Abaee, Somaye Cheraghi, 2013).

Antiproliferative Activity

Compounds structurally related to N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide have been investigated for their antiproliferative activity against cancer cell lines. Such research is crucial for discovering new therapeutic agents capable of inhibiting the growth of cancer cells (J. Lu, J. Zhao, Ming Sun, X. Ji, Pei Huang, H. Ge, 2021).

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c1-2-16-21-14-6-4-3-5-12(14)18(23-16)25-10-17(24)22-15-9-11(19)7-8-13(15)20/h3-9H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAQYCZBYHBBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.